Enhanced Mass Spectrometric Resolution: +10 Da Shift of SAH-13C10 Minimizes Isotopic Interference Compared to +4 Da Shift of SAH-d4
SAH-13C10 provides a +10 Da mass shift (m/z 395 for [M+H]+) relative to unlabeled SAH (m/z 385), whereas SAH-d4 provides only a +4 Da shift . The larger mass difference significantly reduces the potential for isotopic overlap with the naturally occurring M+1, M+2, and M+3 peaks of unlabeled SAH, which can be substantial at low analyte concentrations or in high-complexity matrices [1]. This enables more reliable peak integration and lower limits of quantification in stable isotope dilution LC-MS/MS assays [2].
| Evidence Dimension | Mass shift from unlabeled SAH |
|---|---|
| Target Compound Data | +10 Da (m/z 385 → 395 for [M+H]+) |
| Comparator Or Baseline | SAH-d4: +4 Da; Unlabeled SAH: 0 Da |
| Quantified Difference | SAH-13C10 provides a 6 Da greater mass separation than SAH-d4 |
| Conditions | Electrospray ionization (ESI) positive ion mode; calculated based on molecular weights |
Why This Matters
A larger mass shift minimizes isotopic cross-talk, ensuring that the internal standard signal is free from endogenous analyte interference, which is critical for achieving the precision and accuracy required in regulated bioanalysis.
- [1] Bertin Bioreagent. S-Adenosylhomocysteine-d4 (SAH-d4) Product Page. Accessed 2025. View Source
- [2] Restek. 'Choosing an Internal Standard.' Technical Article, 2015. View Source
